methyl (2S)-1-sulfamoylpyrrolidine-2-carboxylate
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Overview
Description
Methyl (2S)-1-sulfamoylpyrrolidine-2-carboxylate is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-1-sulfamoylpyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine derivatives with sulfonamide and esterifying agents. One common method includes the use of pyrrolidine-2-carboxylic acid as a starting material, which is then reacted with sulfonamide under suitable conditions to introduce the sulfamoyl group. The esterification step involves the use of methanol and an acid catalyst to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-1-sulfamoylpyrrolidine-2-carboxylate can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can replace the sulfamoyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted pyrrolidine derivatives .
Scientific Research Applications
Methyl (2S)-1-sulfamoylpyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases involving enzyme dysregulation.
Mechanism of Action
The mechanism of action of methyl (2S)-1-sulfamoylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form strong hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the pyrrolidine ring can interact with receptor sites, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carboxylic acid: Lacks the sulfamoyl group, making it less versatile in certain reactions.
Sulfonamide derivatives: These compounds have similar functional groups but different core structures, affecting their reactivity and applications.
Methyl esters of other amino acids: These compounds share the ester functional group but differ in the amino acid backbone.
Uniqueness
Methyl (2S)-1-sulfamoylpyrrolidine-2-carboxylate is unique due to the combination of the pyrrolidine ring and the sulfamoyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
methyl (2S)-1-sulfamoylpyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4S/c1-12-6(9)5-3-2-4-8(5)13(7,10)11/h5H,2-4H2,1H3,(H2,7,10,11)/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGWELHIWGRDPM-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN1S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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